3-甲基-5-(2-氧代丙基)-1-苯基-1H-吡唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

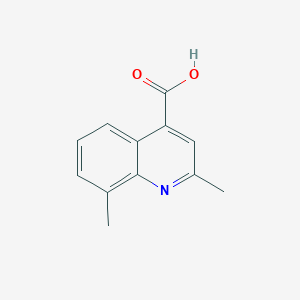

The compound "3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid" is a derivative of pyrazole-4-carboxylic acid, which is a class of compounds known for their biological importance. Pyrazole derivatives have been extensively studied due to their potential pharmacological properties and their use in various chemical reactions .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, other derivatives, such as 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid, are synthesized through ester condensation, cyclization, and hydrolysis from diethyl oxalate and 2-pentanone . These methods demonstrate the versatility of pyrazole synthesis, which can be adapted to introduce various substituents onto the pyrazole core.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . The crystal structures can be stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking interactions . Density functional theory (DFT) calculations, including HOMO-LUMO energy levels and time-dependent TD-DFT methods, are used to study the electronic transitions within the molecules .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For example, alkylation and nitration reactions have been reported for triazole analogs, which can yield different products depending on the reactant ratios and conditions . Cyclocondensation reactions are also common for synthesizing new pyrazole derivatives, as seen in the synthesis of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The small energy gap between the frontier molecular orbitals suggests potential nonlinear optical activity . Theoretical calculations, such as HOMO/LUMO, MEP, Hirshfeld surface, and Mulliken population analysis, are used to predict properties and compare them with experimental data . The antioxidant properties of these compounds can be evaluated through in vitro methods like DPPH and hydroxyl radical scavenging methods .

科学研究应用

结构和光谱研究

人们对生物学上重要的吡唑-4-羧酸衍生物的结构和光谱性质进行了研究。这些研究涉及实验和理论方法,以了解分子结构,包括核磁共振、傅里叶变换红外光谱和密度泛函理论 (DFT) 计算。此类研究为设计具有特定性质的化合物提供了进一步应用的基础 (Viveka 等人,2016)。

合成和抗菌筛选

已合成吡唑衍生物并评估了它们的抗菌活性。该过程涉及 5-氨基-3-甲基-1-苯基-1H-吡唑与各种芳香醛和丙酮酸的反应,从而生成具有显着抗菌性质的化合物。这突出了此类衍生物在开发新型抗菌剂中的潜力 (Maqbool 等人,2014)。

杂环染料和电子跃迁

对吡唑-3-羧酸衍生物的研究还探讨了它们在杂环染料合成中的应用。通过与不同的重氮盐和苯胺衍生物反应,研究人员生产了多种染料,研究了它们的 λmax 以及取代基对分子内电子跃迁的影响。此类研究对于开发具有特定光学性质的新材料至关重要 (Tao 等人,2019)。

抗真菌活性和构效关系

已合成新型吡唑-4-羧酸酰胺并测试了其对各种植物致病真菌的抗真菌活性。这项工作包括开发一个定量构效关系 (QSAR) 模型,以了解有助于抗真菌功效的分子特征。此类研究对于农业应用至关重要,为对抗农作物中的真菌感染提供了潜在途径 (Du 等人,2015)。

属性

IUPAC Name |

3-methyl-5-(2-oxopropyl)-1-phenylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-9(17)8-12-13(14(18)19)10(2)15-16(12)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYLAXJJWDRRNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)CC(=O)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351144 |

Source

|

| Record name | 3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

294874-70-7 |

Source

|

| Record name | 3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B1300055.png)

![Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1300069.png)

![(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300070.png)